molecular formula C11H12BrNO B1352089 5-Bromo-2-butoxybenzonitrile CAS No. 515845-97-3

5-Bromo-2-butoxybenzonitrile

Cat. No.: B1352089
CAS No.: 515845-97-3
M. Wt: 254.12 g/mol
InChI Key: YDQWWLJODKVJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-butoxybenzonitrile, also known as BBMN, is a benzene derivative . It has a molecular weight of 254.13 and its IUPAC name is this compound . The InChI code for this compound is 1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10 (12)7-9 (11)8-13/h4-5,7H,2-3,6H2,1H3 .


Molecular Structure Analysis

The molecular formula of this compound is C11H12BrNO . The InChI key for this compound is YDQWWLJODKVJMT-UHFFFAOYSA-N .

The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Spectroscopic and Second Harmonic Generation Studies

5-Bromo-2-butoxybenzonitrile has been explored for its equilibrium geometric structure and spectroscopic properties through quantum mechanical calculations aided by Density Functional Theory (DFT). These studies predict geometrical parameters such as bond length, bond angle, and dihedral angle using DFT levels employing HF/B3LYP methods. The FT-IR and FT-Raman spectra of this compound were recorded and analyzed, indicating its application in frequency doubling and Second Harmonic Generation (SHG), highlighting its Non-Linear Optical (NLO) properties. This research underscores the potential use of this compound in NLO applications due to its favorable electronic and geometric configurations (Kumar & Raman, 2017).

Synthesis for Key Intermediates

Another significant application of derivatives similar to this compound is in the synthesis of key intermediates for pharmaceutical compounds. For instance, 5-Bromo-2-isobutoxybenzonitrile was synthesized via a three-step procedure including bromination, cyanidation, and alkylation, starting from salicylaldehyde. This process, suitable for industrial preparation, highlights the chemical's role in facilitating the production of complex pharmaceuticals such as Febuxostat, demonstrating its utility in drug synthesis due to its mild reaction conditions and cost-effectiveness (Meng Fan-hao, 2012).

Herbicide Resistance and Detoxification

Research has also been conducted on the application of similar compounds in the development of herbicide resistance in transgenic plants. A specific gene encoding a nitrilase capable of converting bromoxynil to a primary metabolite was identified and utilized to confer resistance to high levels of bromoxynil in transgenic tobacco plants. This approach of introducing a catabolic detoxification gene into plants represents a novel method to achieve herbicide resistance, potentially applicable to compounds like this compound (Stalker, Mcbride, & Malyj, 1988).

Mechanism of Action

Properties

IUPAC Name

5-bromo-2-butoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWWLJODKVJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408215
Record name 5-bromo-2-butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515845-97-3
Record name 5-bromo-2-butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.